molecular formula C9H10BClO4 B3320688 (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid CAS No. 1259022-52-0

(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid

Cat. No.: B3320688
CAS No.: 1259022-52-0
M. Wt: 228.44 g/mol
InChI Key: JHDOYJUQIARPRT-UHFFFAOYSA-N
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Description

(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly significant in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . This process is known as transmetalation . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid are largely dependent on the specific context of its use. In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the resulting compound.

Pharmacokinetics

It’s worth noting that boronic esters, such as pinacol boronic esters, are generally stable and easy to purify . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the resulting compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the pH and can be considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly impact the stability and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 2-chloro-4-bromophenylboronic acid with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenol derivatives, hydroxylated compounds, and various substituted derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of both chloro and methoxy-oxoethyl groups allows for a wider range of chemical transformations and applications compared to simpler boronic acids .

Properties

IUPAC Name

[2-chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,13-14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOYJUQIARPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CC(=O)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732529
Record name [2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259022-52-0
Record name [2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium periodate (1.967 g, 9.20 mmol) and ammonium acetate (0.709 g, 9.20 mmol) were added to a stirred solution of methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (Intermediate 2-7; 0.952 g, 3.07 mmol) in acetone (20 mL) and water (10 mL). The resulting suspension was stirred at ambient temperature for 17 hours. The reaction mixture was diluted with water (50 mL) and extracted with EtOAc (3×250 mL). The organic extracts were combined washed with saturated brine (100 mL), dried over MgSO4, filtered and evaporated to afford 2-chloro-4-(2-methoxy-2-oxoethyl)phenylboronic acid (0.656 g, 94%) as a cream oil which solidified on standing, and was used without further purification.
Quantity
1.967 g
Type
reactant
Reaction Step One
Quantity
0.709 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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